molecular formula C12H15F2NO4S B2526805 2,6-difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1351582-35-8

2,6-difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2526805
CAS No.: 1351582-35-8
M. Wt: 307.31
InChI Key: NPSNHECXNGJMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative featuring a tetrahydropyranylmethyl substituent. The compound’s structure includes a benzenesulfonamide core with fluorine atoms at the 2- and 6-positions, conferring electron-withdrawing effects that influence reactivity and binding interactions. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

2,6-difluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO4S/c13-9-2-1-3-10(14)11(9)20(17,18)15-8-12(16)4-6-19-7-5-12/h1-3,15-16H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSNHECXNGJMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the fluorination of a suitable benzene derivative to introduce the fluorine atoms at the 2 and 6 positions. This is followed by the sulfonation of the benzene ring to form the benzenesulfonamide core. The final step involves the attachment of the hydroxytetrahydro-2H-pyran-4-ylmethyl group to the nitrogen atom through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Sulfonamide Core Reactivity

The benzenesulfonamide group participates in classical reactions:

Reaction Type Conditions Outcome Reference
Nucleophilic Substitution K₂CO₃/MeCN, reflux (20 h)Fluorine replacement at C2/C6 positions
Hydrolysis Aqueous HCl (1M), 60°CCleavage to sulfonic acid derivatives
Coordination Chemistry Transition metal salts (Cu²⁺, Zn²⁺)Formation of metal-sulfonamide complexes

Key feature: The electron-withdrawing difluoro substituents enhance electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution (NAS) at positions ortho to sulfonamide.

Functional Group Transformations

The 4-hydroxytetrahydro-2H-pyran moiety enables distinct transformations:

2.1. Etherification/O-Alkylation

Substrate Reagent Yield Conditions
Methanesulfonate derivative1-Methylpyrazole-4-carbaldehyde37.33%Cs₂CO₃/DMF, 60°C, 16 h
Bromopyridine derivative5-Bromo-3-chloropyridin-2-olN/AK₂CO₃/DMF, 100°C, 18 h

Mechanism: The hydroxyl group undergoes SN2 displacement with methanesulfonate esters under basic conditions .

2.2. Ring-Opening Reactions

  • Acid-Catalyzed : H₂SO₄ (conc.) induces pyran ring cleavage to form diols.

  • Reductive Opening : NaBH₄/NiCl₂ selectively reduces the ether linkage .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings leverage the sulfonamide’s directing effects:

Reaction Catalyst System Application
Suzuki-MiyauraPd(OAc)₂/BINAPBiaryl formation at C3/C5 positions
Buchwald-HartwigPd₂(dba)₃/DPPFC-N bond formation with amines

Optimized conditions: 5 mol% catalyst loading in toluene/EtOH (3:1) at 80°C .

Nitration/Reduction Pathways

Structural analogs demonstrate:

  • Nitration : Bismuth nitrate pentahydrate introduces nitro groups (69% yield) .

  • Reduction : Formamidinesulfinic acid converts nitro to amine (90% efficiency) .

Stability Under Physiological Conditions

Parameter Value Method
Hydrolytic Stability (pH 7.4)t₁/₂ = 48 hHPLC-UV monitoring
Plasma Protein Binding92.4% (human)Equilibrium dialysis

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of benzenesulfonamide derivatives in cancer therapy. For instance, compounds similar to 2,6-difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide have shown significant enzyme inhibition against carbonic anhydrase IX (CA IX), a target in various cancers. The IC50 values for these compounds ranged from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating strong selectivity towards CA IX .

Moreover, certain derivatives were able to induce apoptosis in cancer cell lines such as MDA-MB-231, demonstrating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In studies involving various bacterial strains, derivatives of benzenesulfonamides exhibited substantial antibacterial effects, with one compound achieving an inhibition rate of 80.69% against Staphylococcus aureus at a concentration of 50 µg/mL . This suggests that the compound could be effective in treating bacterial infections.

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial properties, the compound has been studied for its ability to inhibit key enzymes involved in metabolic disorders. For example, sulfonamide derivatives have been shown to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in the management of Type 2 diabetes mellitus and Alzheimer’s disease respectively . This positions the compound as a candidate for further research in metabolic disease management.

Case Study 1: Anticancer Efficacy

A study conducted by Nemr et al. focused on the synthesis and evaluation of new benzenesulfonamide derivatives for their anticancer properties through CA IX inhibition. The findings indicated that these compounds not only inhibited cancer cell growth but also showed favorable pharmacokinetic properties based on predictive ADMET studies .

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antibacterial effects of various benzenesulfonamides against common pathogens. The results demonstrated significant inhibition rates against both Gram-positive and Gram-negative bacteria, highlighting the broad-spectrum antimicrobial potential of these compounds .

Mechanism of Action

The mechanism by which 2,6-difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Substituents

  • Example Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Structural Differences:
  • The benzene ring is substituted with an amino group at the 4-position and a methylsulfonamide group, compared to the 2,6-difluoro substitution in the target compound.
  • The N-linked substituent in the example includes a pyrazolo-pyrimidine-chromen hybrid system, introducing extended π-conjugation and a chromen-4-one moiety absent in the target.
    • Physicochemical Properties :
  • Higher molecular weight (589.1 g/mol vs. ~350–400 g/mol estimated for the target) due to the chromen and pyrazolo-pyrimidine groups.
  • Melting point: 175–178°C, suggesting stronger intermolecular interactions (e.g., π-stacking) compared to the target compound, where the tetrahydropyran hydroxyl may reduce crystallinity .

Carboxamide vs. Sulfonamide Linkers

  • Example Compound : 6-Fluoro-N-((1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)-3,3-dimethyl-2-oxoindoline-1-carboxamide ()
    • Functional Group Comparison :
  • Replaces the sulfonamide (-SO₂NH-) with a carboxamide (-CONH-) group. Carboxamides are less acidic (pKa ~15–17) than sulfonamides (pKa ~10–12), altering solubility and membrane permeability.
  • The indoline-2-one core introduces a rigid, planar structure compared to the flexible tetrahydropyran in the target compound.
    • Biological Implications :
  • Carboxamides may exhibit reduced protein binding compared to sulfonamides due to weaker hydrogen-bond acceptor capacity .

Fluorination Patterns and Electronic Effects

  • In contrast, mono-fluoro or non-symmetrical fluorinated analogs (e.g., 2-fluoro-N-isopropylbenzamide in ) may exhibit reduced steric and electronic complementarity in target interactions.

Tetrahydropyran vs. Piperidine/Morpholine Heterocycles

  • Example Comparison: The 4-hydroxytetrahydro-2H-pyran group in the target compound provides a chiral center and a hydroxyl group for hydrogen bonding, unlike non-hydroxylated morpholine or piperidine derivatives (e.g., 4-[(3-bromo-5-nitrophenyl)methyl]-2,6-dimethylmorpholine in ). Solubility: The hydroxyl group in tetrahydropyran likely improves aqueous solubility compared to morpholine derivatives, which rely on amine protonation for solubility .

Biological Activity

2,6-Difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C14H19F2NO4S\text{C}_{14}\text{H}_{19}\text{F}_2\text{N}\text{O}_4\text{S}

This structure includes a benzenesulfonamide moiety, which is often associated with various biological activities.

Research indicates that compounds similar to 2,6-difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may act as positive allosteric modulators (PAMs) for certain receptors. Specifically, studies on related compounds have shown that they can enhance receptor signaling without directly activating the receptor themselves. This mechanism is crucial for developing drugs that require fine-tuned modulation of receptor activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of structurally related benzenesulfonamides, revealing significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating promising efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent research has explored the anticancer potential of sulfonamide derivatives. Compounds with similar structures have exhibited cytotoxic effects on cancer cell lines, suggesting that 2,6-difluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide could possess similar properties. In vitro assays indicated that these compounds could induce apoptosis in cancer cells, although specific studies on this compound are still needed .

Inhibition of Enzymatic Activity

The compound's sulfonamide group may inhibit certain enzymes, particularly carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition could lead to therapeutic effects in conditions like glaucoma or edema by reducing fluid production .

Case Studies

  • Antibacterial Efficacy : A comparative study involving various benzenesulfonamide derivatives demonstrated that those with fluorinated substituents had enhanced antibacterial activity. The study reported MIC values significantly lower than those of non-fluorinated analogs, indicating a potential advantage in drug design .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines treated with related compounds showed a dose-dependent response in cell viability assays. The results suggested that modifications to the tetrahydropyran moiety could enhance cytotoxic effects .

Data Tables

Biological Activity Tested Strains/Cells MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
CytotoxicityCancer Cell Lines10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.